Estra-1,3,5,7,9-pentaene-3,17beta-diol Estra-1,3,5,7,9-pentaene-3,17beta-diol The 17β-metabolite of Equilin. Equilenin is an estrogenic steroid hormone obtained from the urine of pregnant mares.
Brand Name: Vulcanchem
CAS No.: 1423-97-8
VCID: VC21339350
InChI: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1
SMILES: CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

Estra-1,3,5,7,9-pentaene-3,17beta-diol

CAS No.: 1423-97-8

Cat. No.: VC21339350

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estra-1,3,5,7,9-pentaene-3,17beta-diol - 1423-97-8

Specification

CAS No. 1423-97-8
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name (13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1
Standard InChI Key RYWZPRVUQHMJFF-BZSNNMDCSA-N
Isomeric SMILES C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O
SMILES CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Appearance Off-White to Light Tan Solid
Melting Point 214-216 °C

Introduction

Chemical Identification and Structural Characteristics

Estra-1,3,5,7,9-pentaene-3,17β-diol belongs to the class of B-ring unsaturated estrogens, characterized by multiple conjugated double bonds in its steroid backbone . Its molecular formula is C<sub>18</sub>H<sub>20</sub>O<sub>2</sub>, with a molecular weight of 268.35 g/mol . Key structural features include:

  • Steroid nucleus: A tetracyclic framework with three hexagonal rings and one pentagonal ring.

  • Functional groups: Hydroxyl groups at positions 3 and 17β, alongside conjugated double bonds at positions 1,3,5,7,9.

PropertyValueSource
CAS Number1423-97-8
Molecular Weight268.35 g/mol
Density (estimated)1.1199 g/cm³
Melting Point214–216°C
Refractive Index (estimated)1.4800

Physical and Chemical Properties

Physical Characteristics

Estra-1,3,5,7,9-pentaene-3,17β-diol is a white to light brown crystalline solid with a boiling point estimated at 350.53°C . Its solubility is limited to polar aprotic solvents:

  • Dioxane: Slightly soluble

  • DMSO: Slightly soluble

  • Methanol: Slightly soluble

Synthesis and Metabolic Pathways

Biosynthesis and Metabolic Formation

Estra-1,3,5,7,9-pentaene-3,17β-diol is a reduction product of equilenin, a B-ring unsaturated estrogen found in equine conjugated estrogens (e.g., Premarin) . In human breast cancer cells (MCF-7 and MDA-MB-231), equilenin undergoes 17β-reduction mediated by cytochrome P450 (CYP) enzymes, yielding 17β-dihydroequilenin .

Key Metabolic Reactions

  • C-17 Reduction: Equilenin → 17β-dihydroequilenin (primarily 17β isomer) .

  • C-4 Hydroxylation:

    • Equilenin: Forms 4-hydroxyequilenin.

    • 17β-dihydroequilenin: Forms 4-hydroxy-17β-dihydroequilenin .

  • Catechol Methylation:

    • 4-hydroxy metabolites undergo O-methylation to form 4-methoxy derivatives, catalyzed by catechol O-methyltransferase (COMT) .

EnzymeSubstrateMetaboliteKey Function
CYP1A1/CYP1B1Equilenin4-hydroxyequileninInducible by Ah-receptor agonists
CYP1A1/CYP1B117β-dihydroequilenin4-hydroxy-17β-dihydroequileninPredominant in extrahepatic tissues
COMT4-hydroxy metabolites4-methoxy derivativesDetoxification pathway

Biological Activity and Toxicological Profile

Role in Estrogen Metabolism and Breast Cancer

The metabolism of equilenin and its derivatives in breast cancer cells is influenced by Ah-receptor agonists (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin), which upregulate CYP1A1/1B1 expression . This leads to increased production of genotoxic catechol metabolites, such as 4-hydroxyequilenin, which can form DNA adducts and contribute to carcinogenesis .

Reproductive and Carcinogenic Hazards

Estra-1,3,5,7,9-pentaene-3,17β-diol is classified under GHS hazard statements H350 (Carcinogenic), H372 (Toxicity after prolonged exposure), and H360FD (Reproductive toxicity) . Experimental studies indicate:

  • Reproductive toxicity: Potential harm to fetal development.

  • Carcinogenicity: Questionable evidence from animal studies .

Research Applications and Industrial Relevance

Pharmaceutical Impurities and Analytical Challenges

As a metabolite of equilenin, 17β-dihydroequilenin is a critical impurity in estrogenic preparations. Its identification and quantification require advanced analytical techniques, such as GC/MS and LC-MS/MS, using deuterated internal standards .

Role in Drug Development and Toxicology

  • Biomarker for Estrogen Metabolism: Studied to understand interindividual variability in hormone response.

  • CYP1B1 Inhibition: Targeted in cancer therapeutics to reduce genotoxic metabolite formation.

Risk FactorPrecautionary Measure
InhalationUse respiratory protection (N95/P100)
Skin/eye contactWear gloves/goggles; wash with soap
Fire/heatAvoid open flames; store in cool areas

Future Directions and Unresolved Questions

  • Mechanistic Studies: Elucidating the role of 17β-dihydroequilenin in estrogen receptor signaling and DNA damage pathways.

  • Therapeutic Potential: Exploring CYP1B1 inhibitors to mitigate carcinogenic metabolite formation.

  • Environmental Impact: Assessing bioaccumulation and ecological toxicity, particularly in aquatic systems.

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